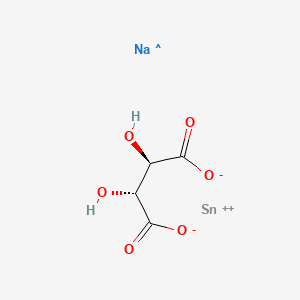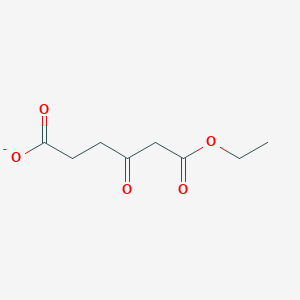
6-Ethoxy-4,6-dioxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-4,6-dioxohexanoate is an organic compound with the molecular formula C8H11O5 It is characterized by the presence of an ethoxy group and two oxo groups attached to a hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4,6-dioxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 4,6-dioxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Ethoxy-4,6-dioxohexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-4,6-dioxohexanoate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-4,6-dioxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The ethoxy and oxo groups play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dioxohexanoate: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
6-Methoxy-4,6-dioxohexanoate: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in reactivity and applications.
6-Ethoxy-4,6-dioxoheptanoate: An extended carbon chain compared to 6-Ethoxy-4,6-dioxohexanoate, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both ethoxy and oxo groups, which confer specific reactivity and potential applications in various fields. Its distinct structure allows for targeted modifications and functionalization, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
71028-86-9 |
|---|---|
Molekularformel |
C8H11O5- |
Molekulargewicht |
187.17 g/mol |
IUPAC-Name |
6-ethoxy-4,6-dioxohexanoate |
InChI |
InChI=1S/C8H12O5/c1-2-13-8(12)5-6(9)3-4-7(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
InChI-Schlüssel |
GOYQSRNEVPZKQV-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC(=O)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


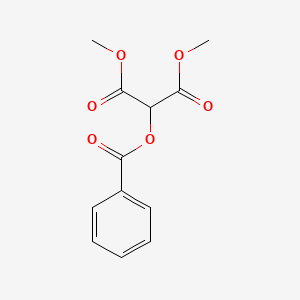
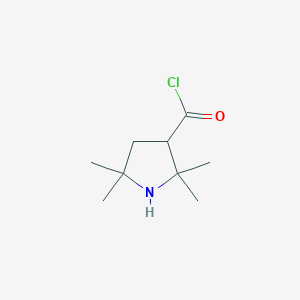
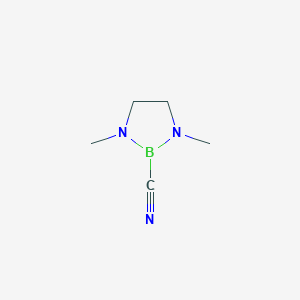


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
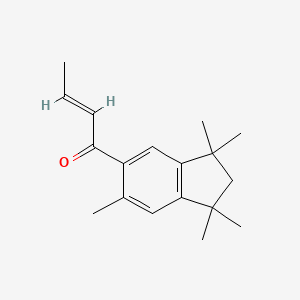

![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
